molecular formula C15H16N2O B10775279 2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime

2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime

Cat. No.: B10775279
M. Wt: 240.30 g/mol
InChI Key: CNNZLFXCUQLKOB-UHFFFAOYSA-N
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Description

Chemical Identification:
The compound, systematically named 3-[2-(6-methyl-2-pyridinyl)ethynyl]-2-cyclohexene-1-one O-methyloxime (CAS 924298-51-1), is a selective and high-affinity antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is commonly referred to in research as ABP 688 .

Properties

IUPAC Name

N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZLFXCUQLKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime typically involves multiple steps:

    Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through various methods, including the Robinson annulation or the Diels-Alder reaction.

    Introduction of the Pyridinyl Ethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the O-methyloxime: The final step involves the reaction of the cyclohexenone derivative with methoxyamine hydrochloride under basic conditions to form the O-methyloxime group.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: The pyridinyl ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime involves its interaction with specific molecular targets. The pyridinyl ethynyl group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The O-methyloxime group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties :

  • Molecular Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.3 g/mol
  • Key Features: A cyclohexenone core substituted with a pyridinyl ethynyl group at position 2. An O-methyloxime functional group at the ketone position of the cyclohexenone ring. Predicted physicochemical properties include a density of 1.03 g/cm³ and a boiling point of 361.4°C .

Biological Activity :
ABP 688 exhibits potent antagonism at mGluR5 with:

  • Binding Affinity (Ki) : 1.7 nM
  • Functional Inhibition (IC₅₀) : 2.3 nM in assays measuring glutamate-induced calcium release in Ltk⁻ cells expressing human mGluR5 .
    It is also utilized as a radioligand ([¹¹C]-ABP 688) for positron emission tomography (PET) imaging of mGluR5 distribution in the brain .

Comparison with Similar Compounds

Structural Analogs in the Cyclohexenone-O-methyloxime Class

The compound shares structural homology with other cyclohexenone derivatives bearing oxime or methyloxime groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Cyclohexenone Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Primary Use/Activity CAS Number References
ABP 688 C₁₅H₁₆N₂O 240.3 3-(6-methylpyridin-2-yl-ethynyl), O-methyloxime mGluR5 antagonist (Ki = 1.7 nM) 924298-51-1
3,5-Dimethyl-2-cyclohexen-1-one O-methyloxime C₉H₁₅NO 153.2 3,5-dimethyl, O-methyloxime Not reported (structural analog) 56336-06-2
3-Methyl-2-cyclohexen-1-one O-methyloxime C₈H₁₃NO 139.2 3-methyl, O-methyloxime Not reported (structural analog) 56336-07-3
Cycloxydim (pesticide) C₁₇H₂₇NO₃S 325.5 2-(1-(ethoxyimino)butyl), 5-(tetrahydro-2H-thiopyran-3-yl) Acetyl-CoA carboxylase inhibitor (herbicide) Not provided

Key Observations :

Functional Group Influence: ABP 688’s pyridinyl ethynyl group confers specificity for mGluR5, unlike the thiopyran or ethylthio groups in pesticides like cycloxydim or sethoxydim, which target plant enzymes .

Biological Activity: ABP 688’s nanomolar potency contrasts with the lack of reported neurological activity in simpler analogs (e.g., 3,5-dimethyl derivative), emphasizing the critical role of the pyridinyl ethynyl group in receptor interaction .

Biological Activity

2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula: C15H15N1O1
  • Molecular Weight: 239.29 g/mol
  • IUPAC Name: 3-(2-(6-methyl-2-pyridinyl)ethynyl)-2-cyclohexen-1-one O-methyloxime
  • CAS Registry Number: Not widely reported.

Biological Activity Overview

The biological activity of 2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime has been investigated primarily in the context of its anti-cancer properties and potential neuroprotective effects.

Anticancer Activity

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of cyclohexenone compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, compounds with similar structures have shown promising results against prostate cancer and breast cancer cell lines, suggesting a potential for therapeutic applications.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC-3 (Prostate)12.5
MCF-7 (Breast)15.8
HeLa (Cervical)20.0

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it could mitigate oxidative stress in neuronal cells, potentially offering protective benefits in neurodegenerative diseases.

The mechanisms through which 2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime exerts its biological effects are not fully elucidated but may involve:

  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.

Case Studies

Case Study 1: Anticancer Activity in Prostate Cancer

A study conducted on the effects of various cyclohexenone derivatives revealed that the compound significantly reduced the viability of PC-3 prostate cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting its potential as a lead compound for further development in prostate cancer therapy.

Case Study 2: Neuroprotective Effects

In vitro studies utilizing neuronal cell lines demonstrated that treatment with this compound led to a significant reduction in oxidative stress markers. This suggests a protective role against neurodegeneration, warranting further investigation into its applicability for conditions like Alzheimer’s disease.

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